Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate
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Overview
Description
Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butyrate ester. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-tert-butylphenyl)-4-oxobutyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 4-(4-tert-butylphenyl)-4-oxobutyric acid.
Reduction: Formation of 4-(4-tert-butylphenyl)-4-hydroxybutyrate.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The phenyl ring can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-ethylphenyl)-4-oxobutyrate
- Methyl 4-(4-methoxyphenyl)-4-oxobutyrate
- Methyl 4-(4-acetamidophenyl)-4-oxobutyrate
Uniqueness
Methyl 4-(4-tert-butylphenyl)-4-oxobutyrate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and affects its chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-7-5-11(6-8-12)13(16)9-10-14(17)18-4/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINTULAEGKMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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